![molecular formula C15H27NOSi B12562362 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine CAS No. 174523-91-2](/img/structure/B12562362.png)
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine is an organic compound that features a pyridine ring substituted with a butyl chain, which is further functionalized with a tert-butyl(dimethyl)silyl group
Preparation Methods
The synthesis of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl group of the butyl chain is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Pyridine Derivative: The protected butyl chain is then introduced to the pyridine ring through various coupling reactions.
Chemical Reactions Analysis
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Material Science:
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine primarily involves the protection and deprotection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to the cleavage of the silyl ether bond .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also serve as protecting groups for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in the synthesis of various organic molecules and shares similar protective properties.
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine stands out due to its specific application in the synthesis of pyridine derivatives, which are important in pharmaceuticals and agrochemicals.
Properties
CAS No. |
174523-91-2 |
|---|---|
Molecular Formula |
C15H27NOSi |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-pyridin-3-ylbutoxy)silane |
InChI |
InChI=1S/C15H27NOSi/c1-15(2,3)18(4,5)17-12-7-6-9-14-10-8-11-16-13-14/h8,10-11,13H,6-7,9,12H2,1-5H3 |
InChI Key |
WXMNGUGWMBNBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
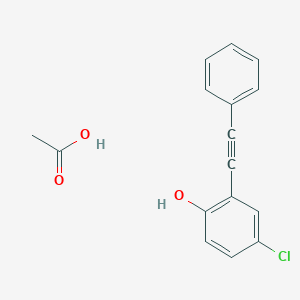
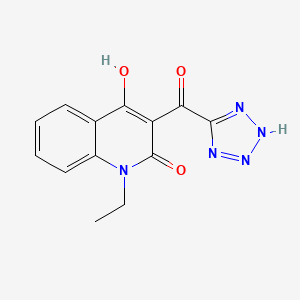
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
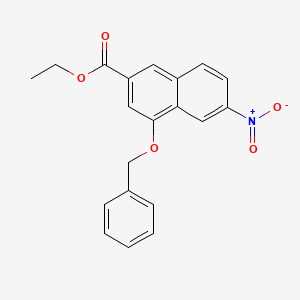
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
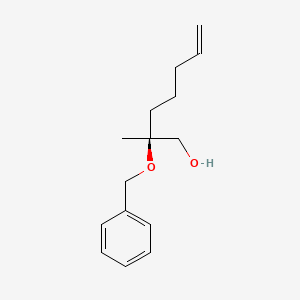
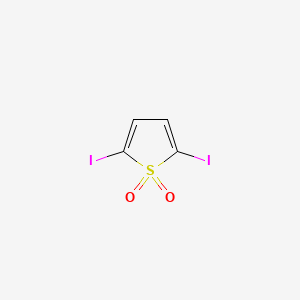
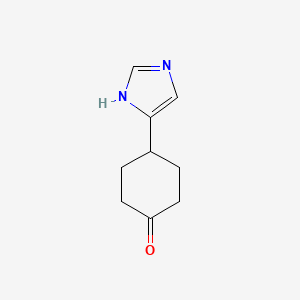
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
